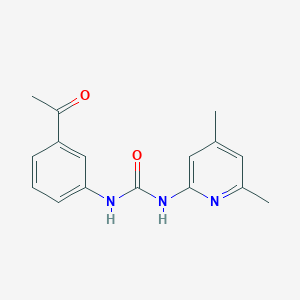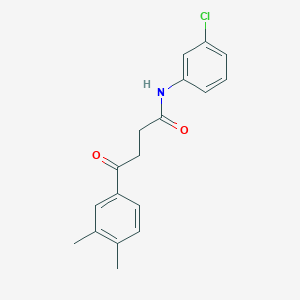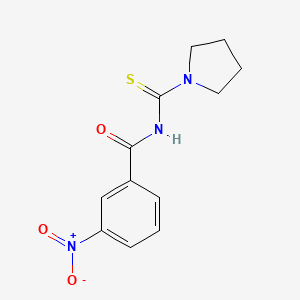![molecular formula C17H17FN2O3S B5700015 4-fluoro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5700015.png)
4-fluoro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide, also known as PF-04457845, is a selective antagonist of the orexin 1 receptor (OX1R). It is a small molecule drug that has been developed for the treatment of sleep disorders such as insomnia and narcolepsy. The drug has been shown to have high selectivity and potency towards the OX1R, making it a promising therapeutic agent for sleep disorders.
Mechanism of Action
4-fluoro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide acts as a selective antagonist of the OX1R, which is a G protein-coupled receptor that is primarily expressed in the hypothalamus. The OX1R is involved in the regulation of wakefulness and arousal, and its activation promotes wakefulness. By blocking the OX1R, this compound promotes sleep and reduces wakefulness.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, the drug has been shown to increase slow wave sleep, reduce wakefulness, and increase REM sleep. The drug has also been shown to reduce anxiety levels in animal models. Additionally, this compound has been shown to have a favorable safety profile, with no significant adverse effects reported in preclinical studies.
Advantages and Limitations for Lab Experiments
4-fluoro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has several advantages for laboratory experiments. The drug has high selectivity and potency towards the OX1R, making it a useful tool for studying the role of the OX1R in sleep regulation. Additionally, the drug has a favorable safety profile, which makes it suitable for use in animal models. However, the drug has some limitations for laboratory experiments. This compound is a small molecule drug, which means that it may have limited penetration into the brain. This could limit its effectiveness in animal models of sleep disorders.
Future Directions
There are several future directions for research on 4-fluoro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide. One area of research is the development of more selective and potent OX1R antagonists. Another area of research is the investigation of the long-term effects of this compound on sleep quality and cognitive function. Additionally, the drug could be studied in combination with other sleep aids to determine if it has synergistic effects. Finally, the drug could be studied in clinical trials to determine its efficacy and safety in humans with sleep disorders.
Synthesis Methods
The synthesis of 4-fluoro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide involves several steps, starting with the reaction of 4-fluorobenzenesulfonyl chloride with 2-(1-pyrrolidinylcarbonyl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Scientific Research Applications
4-fluoro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic use in sleep disorders. The drug has been shown to have high selectivity and potency towards the OX1R, making it a promising therapeutic agent for sleep disorders. In preclinical studies, this compound has been shown to improve sleep quality and increase sleep time in animal models of insomnia and narcolepsy. The drug has also been shown to have anxiolytic effects, reducing anxiety levels in animal models.
properties
IUPAC Name |
4-fluoro-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-13-7-9-14(10-8-13)24(22,23)19-16-6-2-1-5-15(16)17(21)20-11-3-4-12-20/h1-2,5-10,19H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSBEULKOIGSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(dimethylamino)phenyl]-4-phenylbutanamide](/img/structure/B5699944.png)
![N'-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-N,N-dimethylimidoformamide](/img/structure/B5699950.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699956.png)
![2-(4-chlorophenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5699959.png)
![N'-ethyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5699967.png)

![methyl 2-[(2,5-dimethylbenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5699988.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B5699990.png)

![4-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5700000.png)

![4-ethyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700025.png)
![6-chloro-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5700026.png)